![molecular formula C8H7BrCl2N2O B13586509 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkylamines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide or hydroxylated product .
Wissenschaftliche Forschungsanwendungen
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine ring system can form hydrogen bonds and other interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the carbonylchloridehydrochloride group.
5-bromo-7-azaindole: Another similar compound with a different substitution pattern on the pyrrolo[2,3-b]pyridine ring.
Uniqueness
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is unique due to the presence of the carbonylchloridehydrochloride group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H7BrCl2N2O |
|---|---|
Molekulargewicht |
297.96 g/mol |
IUPAC-Name |
5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H |
InChI-Schlüssel |
DJHFOVVREXBXIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


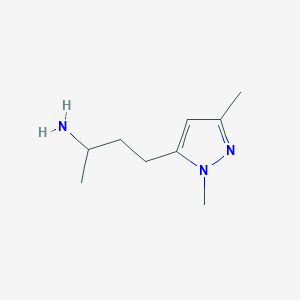


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
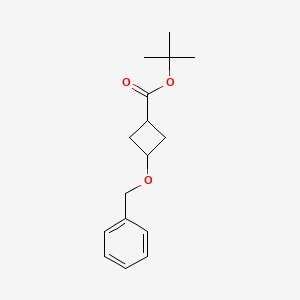
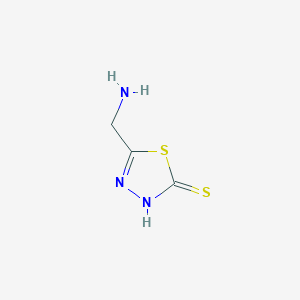
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
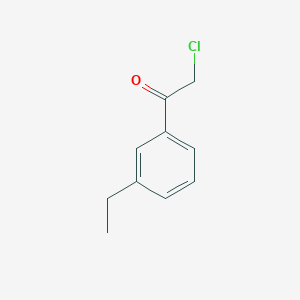
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

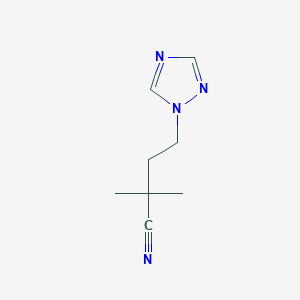
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
